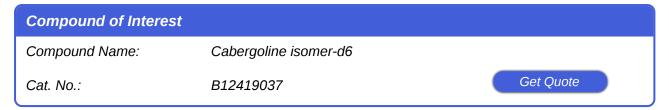


d6: Chemical Properties and Characterization

In-Depth Technical Guide to Cabergoline Isomer-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and characterization of **Cabergoline isomer-d6**, a deuterated analog of the potent dopamine D2 receptor agonist, Cabergoline. This document is intended to serve as a valuable resource for professionals in research, development, and quality control who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic studies.

Chemical Properties

Cabergoline isomer-d6 is a synthetic ergoline derivative where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but distinguishable by its mass-to-charge ratio.

Identity and Structure

• IUPAC Name: (6aR, 9R, 10aR)-7-Allyl-N-(3-(bis(methyl-d3)amino)propyl)-N-(ethylcarbamoyl)-4, 6, 6a, 7, 8, 9, 10, 10a-octahydroindolo[4, 3-fg]quinoline-9-carboxamide[1]

CAS Number: 2738376-76-4

Molecular Formula: C₂₆H₃₁D₆N₅O₂[2]



Molecular Weight: Approximately 457.65 g/mol [2]

Physicochemical Properties

Quantitative data for the physicochemical properties of **Cabergoline isomer-d6** are summarized in the table below. Data for the non-deuterated parent compound, Cabergoline, are provided for comparison where specific data for the deuterated isomer is not readily available.

Property	Cabergoline isomer-d6	Cabergoline (Parent Compound)
Appearance	White to off-white powder	White to off-white powder[3]
Melting Point	Not explicitly reported	95-104 °C[3][4][5]
Solubility	Soluble in acetonitrile and DMSO	Soluble in ethanol, chloroform, and N,N-dimethylformamide; slightly soluble in 0.1N HCl; very slightly soluble in n-hexane; and insoluble in water. [6][7][8]
Isotopic Purity	≥99% deuterated forms (d1-d6)	Not Applicable

Characterization and Analytical Methodology

The primary application of **Cabergoline isomer-d6** is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its characterization ensures its suitability for this purpose.

Mass Spectrometry

Mass spectrometry is the cornerstone for the characterization and quantification of **Cabergoline isomer-d6**.

Experimental Protocol: LC-MS/MS for Quantification



This protocol is representative of a validated method for the analysis of Cabergoline in human plasma, utilizing a deuterated internal standard like **Cabergoline isomer-d6**.[9][10]

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 μm).[9]
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol).[9]
 - Flow Rate: Typically in the range of 0.5-1.0 mL/min.
 - Injection Volume: 5-20 μL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Cabergoline: m/z 452.3 → 381.2[9]
 - Cabergoline isomer-d6: The precursor ion will be approximately m/z 458.3. The product ion would be expected to be m/z 381.2, assuming the fragmentation does not involve the deuterated methyl groups. The exact transition should be optimized during method development.
- Sample Preparation:
 - Spike plasma samples with a known concentration of **Cabergoline isomer-d6** solution.
 - Perform liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the analyte and internal standard.[9]



- Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Inject the reconstituted sample into the LC-MS/MS system.

Data Analysis: The concentration of Cabergoline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Cabergoline and a constant concentration of **Cabergoline isomer-d6**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of **Cabergoline isomer-d6** and to verify the position of the deuterium labels. The absence of signals corresponding to the methyl protons in the ¹H-NMR spectrum and altered signals in the ¹³C-NMR spectrum for the deuterated methyl carbons would confirm the isotopic labeling.

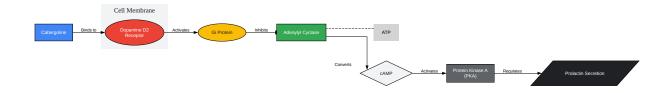
Mechanism of Action and Signaling Pathway

As a deuterated analog, **Cabergoline isomer-d6** is expected to have the same pharmacological mechanism of action as Cabergoline. Cabergoline is a potent and long-acting agonist of the dopamine D2 receptor.[5][6] Its primary clinical use is in the treatment of hyperprolactinemia, achieved by inhibiting prolactin secretion from the anterior pituitary gland. [8]

Dopamine D2 Receptor Signaling Pathway

The binding of Cabergoline to the D2 receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.





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Caption: Cabergoline binds to and activates the dopamine D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which ultimately suppresses prolactin secretion.

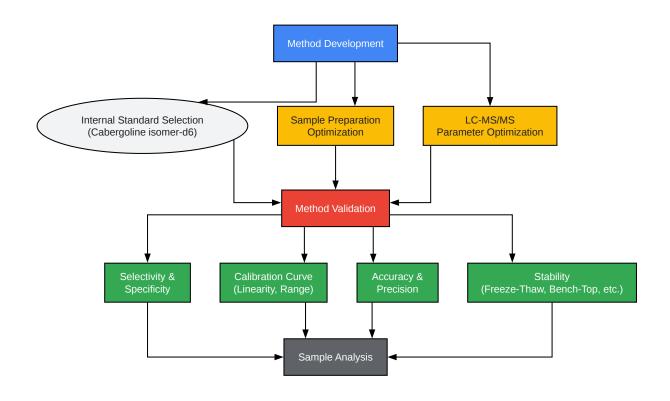
Experimental and Logical Workflows

The use of **Cabergoline isomer-d6** as an internal standard is a critical component of the bioanalytical method validation workflow, ensuring the accuracy and reproducibility of quantitative data.

Bioanalytical Method Validation Workflow Using an Internal Standard

The following diagram illustrates the key stages of developing and validating a bioanalytical method using a stable isotope-labeled internal standard.





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Caption: A typical workflow for bioanalytical method development and validation using an internal standard.

Conclusion

Cabergoline isomer-d6 is a well-characterized and essential tool for the accurate quantification of Cabergoline in biological matrices. Its chemical and physical properties are nearly identical to the parent compound, with the key difference being its mass, which allows for its use as an effective internal standard in mass spectrometric assays. The methodologies and workflows described in this guide provide a framework for the successful implementation of **Cabergoline isomer-d6** in a research and drug development setting.



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